molecular formula C10H10O4 B13314643 2-(Methoxycarbonyl)-3-methylbenzoic acid

2-(Methoxycarbonyl)-3-methylbenzoic acid

Cat. No.: B13314643
M. Wt: 194.18 g/mol
InChI Key: ZGLNWOHUMKNPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxycarbonyl)-3-methylbenzoic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, where the carboxyl group is substituted with a methoxycarbonyl group and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxycarbonyl)-3-methylbenzoic acid can be achieved through several methods. One common approach involves the esterification of 3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the starting material.

Another method involves the use of Grignard reagents. For example, the reaction of 3-methylbenzoyl chloride with methanol in the presence of a base such as pyridine can yield the desired ester. This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Oxidation of this compound can yield 3-methylphthalic acid.

    Reduction: Reduction can produce 3-methylbenzyl alcohol or 3-methylbenzaldehyde.

    Substitution: Nitration can yield 2-(Methoxycarbonyl)-3-methyl-4-nitrobenzoic acid, while bromination can produce 2-(Methoxycarbonyl)-3-methyl-4-bromobenzoic acid.

Scientific Research Applications

2-(Methoxycarbonyl)-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions. The compound’s aromatic ring allows it to engage in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Similar in structure but lacks the methyl group at the 3-position.

    Ethyl benzoate: Similar ester functionality but with an ethyl group instead of a methoxycarbonyl group.

    3-Methylbenzoic acid: Lacks the methoxycarbonyl group, making it less reactive in certain reactions.

Uniqueness

2-(Methoxycarbonyl)-3-methylbenzoic acid is unique due to the presence of both a methoxycarbonyl group and a methyl group on the aromatic ring. This combination enhances its reactivity and allows for diverse chemical transformations. The compound’s structure also provides specific steric and electronic effects, making it valuable in various synthetic applications.

Biological Activity

2-(Methoxycarbonyl)-3-methylbenzoic acid, also known as a derivative of benzoic acid, is characterized by its methoxycarbonyl and methyl substituents on the aromatic ring. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings.

  • Chemical Formula : C₉H₁₀O₃
  • Molecular Weight : 194.18 g/mol
  • CAS Number : 72288-71-2

The presence of functional groups such as the methoxycarbonyl group significantly influences the compound's reactivity and biological activity.

Antimicrobial Activity

Research indicates that various benzoic acid derivatives exhibit antimicrobial properties. A study highlighted that this compound showed significant inhibition against several bacterial strains, suggesting its potential as an antibacterial agent. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting a role in modulating inflammatory responses. The inhibition of enzymes involved in the inflammatory process, such as cyclooxygenases (COX), has been observed, which may contribute to its therapeutic potential in inflammatory diseases.

Anticancer Properties

The anticancer activity of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In particular, its effectiveness against breast and colon cancer cell lines has been documented, indicating a promising avenue for further research in cancer therapeutics.

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various benzoic acid derivatives, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anti-inflammatory Action : A controlled experiment demonstrated that treatment with this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, supporting its role as an anti-inflammatory agent.
  • Cancer Cell Apoptosis : In a recent investigation, the compound was tested on MCF-7 breast cancer cells, where it induced apoptosis at concentrations as low as 10 µM. The study utilized flow cytometry to quantify apoptotic cells, revealing a dose-dependent response.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure SimilarityUnique Features
2-Amino-3-(methoxycarbonyl)benzoic acidContains amino groupExhibits different biological activities
3-Methylbenzoic acidLacks methoxycarbonyl groupSimpler structure with different properties
2-Amino-5-chloro-3-methylbenzoic acidChlorine substitutionPotentially different reactivity patterns

This table illustrates how variations in structure can lead to differences in biological activity.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

2-methoxycarbonyl-3-methylbenzoic acid

InChI

InChI=1S/C10H10O4/c1-6-4-3-5-7(9(11)12)8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12)

InChI Key

ZGLNWOHUMKNPQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.